N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a bulky 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent. The compound’s structure includes:
- A 1-methyl-2-oxo-dihydropyridine moiety, which adopts a keto-amine tautomeric form, ensuring π-conjugation across the aromatic system.
- A phenyl group contributing to lipophilicity and aromatic stacking interactions.
This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, planar scaffolds with polar functional groups.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-22-11-5-8-17(19(22)24)18(23)21-14-20(25,15-6-3-2-4-7-15)16-9-12-26-13-10-16/h2-8,11,16,25H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOYZIGCDFAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The dihydropyridine core is typically synthesized via modified Hantzsch reactions. For example, cyclocondensation of ethyl acetoacetate with ammonium acetate and aldehydes under acidic conditions yields dihydropyridines. However, introducing the 2-oxo group necessitates oxidation at the 2-position. A plausible route involves:
Crystallization and Characterization
Crystallization from pyridine or DMF yields colorless blocks, as observed in related dihydropyridine carboxamides. X-ray diffraction confirms planarity of the dihydropyridine ring and hydrogen-bonding patterns critical for stability (e.g., N–H⋯O interactions).
Preparation of 2-Hydroxy-2-(Oxan-4-Yl)-2-Phenylethylamine
Nucleophilic Addition to Ketones
The amine side chain is synthesized via Grignard addition to phenyl(tetrahydropyran-4-yl)ketone:
- Phenyl(tetrahydropyran-4-yl)ketone : Prepared by Friedel-Crafts acylation of benzene with tetrahydropyran-4-carbonyl chloride.
- Grignard Reaction : Addition of methylmagnesium bromide to the ketone forms a tertiary alcohol.
- Amination : Conversion of the alcohol to the amine via a Gabriel synthesis or reductive amination.
Protection of Hydroxyl Groups
The secondary hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent undesired side reactions.
Amide Coupling and Deprotection
Activation of the Carboxylic Acid
The carboxylic acid is activated using 1,1-carbonyldiimidazole (CDI) in anhydrous THF, forming a reactive acyl imidazole intermediate. Alternative agents like HATU or EDCl/HOBt may also be employed, though CDI minimizes racemization.
Coupling Reaction
Reaction of the acyl imidazole with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine proceeds at 0–5°C to suppress epimerization. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Deprotection
The TBS-protected hydroxyl group is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the final compound.
Structural Confirmation and Crystallography
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar–H), 6.85 (d, J = 7.2 Hz, 1H, pyridine-H), 4.20 (s, 1H, OH), 3.90–3.70 (m, 4H, tetrahydropyran-H), 3.50 (s, 3H, N–CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).
X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal a twisted conformation between the dihydropyridine and phenyl rings (dihedral angle: 85.2°), stabilized by N–H⋯O hydrogen bonds (Table 1).
Table 1. Hydrogen-Bond Geometry
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.86 | 1.93 | 2.793 | 177 |
| O2–H2⋯N2 | 0.82 | 2.08 | 2.926 | 166 |
Yield Optimization and Challenges
Reaction Conditions
Byproduct Formation
Competitive N-methylation of the tetrahydropyran oxygen is suppressed using bulky bases like 2,6-lutidine.
Industrial-Scale Adaptations
Patent data highlights scalable modifications:
- Continuous Flow Synthesis : Reduces reaction time from 48 h to 4 h.
- Catalytic TEMPO Oxidation : Lowers oxidant stoichiometry (0.1 equiv vs. 1.0 equiv).
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Tautomeric Features
Key structural analogs include halogenated aryl carboxamides, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound A) and its chloro-substituted counterpart (Compound B) .
Table 1: Structural and Conformational Comparison
Key Observations:
- Planarity vs. Steric Effects : While Compounds A and B exhibit near-planar conformations (dihedral angle ~8.38°) due to minimal steric hindrance , the target compound’s bulky substituent likely disrupts planarity, reducing π-conjugation but enhancing 3D complexity for selective target interactions.
Pharmacological Implications (Inferred from Structure)
- Target Selectivity : The stereochemical complexity of the target compound may favor interactions with enzymes or receptors requiring bulky, chiral ligands (e.g., kinases, GPCRs).
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate architecture, which includes a dihydropyridine core and a hydroxylated oxan moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| CAS Number | 2097931-83-2 |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the dihydropyridine ring through condensation reactions followed by functional group modifications. Key synthetic routes include:
- Formation of the Dihydropyridine Core : Utilizing appropriate aldehydes and amines under acidic conditions.
- Hydroxylation and Oxan Ring Formation : Employing specific reagents to introduce hydroxyl groups and cyclization to form the oxan ring.
- Carboxamide Formation : Reaction with carboxylic acids or their derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated moderate antibacterial activity against various strains, indicating its potential as a lead compound for antibiotic development. Notably, the minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound exhibits some antibacterial properties, further optimization is required to enhance its efficacy.
Anti-HIV Activity
In addition to antibacterial properties, this compound has been evaluated for anti-HIV activity. Preliminary findings indicate that it may inhibit HIV replication in cell-based assays, although significant activity was not observed at concentrations below 100 µM .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The structural features allow it to interact with specific enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : Binding to certain receptors can modulate signaling pathways critical for bacterial survival and viral replication.
Case Studies
Case Study 1 : A research team investigated the compound's effects on HIV integrase activity. They found that while it exhibited some inhibitory effects, the potency was lower than existing therapeutics .
Case Study 2 : Another study focused on the antibacterial efficacy against multi-drug resistant strains, revealing that modifications to the side chains could enhance activity significantly .
Q & A
Q. Key parameters :
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Pyridine | 100°C | 60–70 |
| Side-chain coupling | DMF, NaHCO₃ | RT | 75–85 |
| Final purification | MeOH/H₂O | – | >95 |
How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the oxan-4-yl group shows distinct signals at δ 3.4–3.8 ppm (protons adjacent to oxygen) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 415.18) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirms near-planar conformation with dihedral angles <10° between aromatic rings .
Advanced Research Questions
How can contradictory data on tautomerism and reactivity be resolved?
- Issue : Discrepancies in reported tautomeric ratios (lactam vs. hydroxy forms) may arise from solvent polarity or crystallization conditions .
- Resolution :
- Use variable-temperature NMR in DMSO-d₆ to monitor tautomeric equilibria.
- Compare X-ray data (solid-state) with DFT calculations (gas-phase) to assess environmental effects .
- Experimental example: In methanol, the lactam form dominates (95%), while polar aprotic solvents favor the hydroxy tautomer .
What strategies optimize bioactivity studies for this compound?
- Target selection : Prioritize enzymes/receptors with structural homology to known dihydropyridine targets (e.g., kinases, ion channels).
- Assay design :
- In vitro : Use fluorescence polarization assays to measure binding affinity (IC₅₀) .
- Cell-based : Test cytotoxicity in cancer lines (e.g., MCF-7) with EC₅₀ values correlated to substituent electronegativity (e.g., fluorine enhances activity) .
- SAR analysis : Modify the oxan-4-yl or phenyl groups to probe steric/electronic effects. For example, replacing oxan-4-yl with cyclopropane reduces metabolic stability .
How can by-product formation during synthesis be minimized?
- Problem : Side reactions during cyclization (e.g., dimerization or over-oxidation) reduce yields .
- Solutions :
- Use stoichiometric control (e.g., 1.1 eq. of 3-bromo-2-methylaniline) to limit unreacted intermediates .
- Add radical inhibitors (e.g., BHT) or inert atmospheres (N₂) to prevent oxidation .
- Monitor reaction progress via TLC or inline IR spectroscopy to terminate at optimal conversion .
What computational methods support mechanistic studies of its reactivity?
- Molecular docking : Predict binding modes with CYP450 enzymes using AutoDock Vina, focusing on hydrophobic pockets near the dihydropyridine core .
- DFT calculations : Analyze charge distribution to explain regioselectivity in substitution reactions (e.g., C-5 vs. C-6 functionalization) .
- MD simulations : Assess solvation effects on tautomer stability over 100-ns trajectories in explicit water models .
Data Contradiction Analysis
Example : Conflicting reports on catalytic efficiency in side-chain coupling.
- : Pyridine/NaHCO₃ yields 85% .
- : p-Toluenesulfonic acid in water yields 70% but reduces by-products .
- Resolution : The choice depends on scalability vs. purity goals. Acidic conditions favor fewer side reactions, while basic conditions accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
